
(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" often involves multi-step organic reactions, including the use of cyanoacetate esters, chlorobenzoyl chloride, and various catalysts. For example, Zheng Jing (2012) described the preparation of a closely related compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate through chlorination and ammoniation, followed by reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, showcasing typical synthetic routes for such molecules (Zheng Jing, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using spectroscopic methods such as IR, UV, 1H NMR, and 13C NMR, along with X-ray crystallography. James E. Johnson et al. (2006) provided an example with the structural analysis of a similar compound, demonstrating how these techniques are employed to determine the configuration and conformation of the molecule, including bond distances and angles, highlighting the Z configuration of the cyano and chlorophenyl groups (James E. Johnson et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include interactions that exploit the active functional groups present, such as the cyano group and the enamide linkage. The chemical reactivity can be influenced by the presence of these groups, leading to a range of potential reactions, including cycloadditions, nucleophilic substitutions, and more. Dehua Zhang, Xiaoyan Zhang, Lijuan Guo (2009) discussed the synthesis involving the reaction of ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with a pyrazole derivative, illustrating the type of chemical transformations these compounds can undergo (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).
科学的研究の応用
Synthesis and Characterization
Researchers have developed various methods for synthesizing compounds with structural similarities to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide". For example, the work by Ahmed (2017) outlines the reaction of enaminone derivatives leading to products with anti-inflammatory and antimicrobial activities. Similarly, Abdallah (2007) discusses the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, highlighting the versatility of these compounds in creating pharmacologically relevant derivatives.
Biological Activity
The biological activity of compounds structurally related to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" has been a subject of interest. Quiroga et al. (1999) and Xin (2012) have explored compounds with potential antitumor activities. These studies underscore the significance of the structural components in determining the biological efficacy of the compounds.
Material Science Applications
In material science, compounds with cyano and pyrazole components have been investigated for their utility in creating new materials. Kim et al. (2016) discuss the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings, emphasizing the role of these functional groups in enhancing the solubility and thermal stability of polymers.
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor potentials of pyrazole and cyano containing compounds have been highlighted in various studies. For instance, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of derivatives displaying significant antimicrobial and anticancer activity. These findings point to the broad application spectrum of these compounds in pharmaceutical research.
特性
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-4-22-12(3)14(11(2)21-22)9-13(10-19)17(23)20-16-8-6-5-7-15(16)18/h5-9H,4H2,1-3H3,(H,20,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKSDFSFKINNJF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

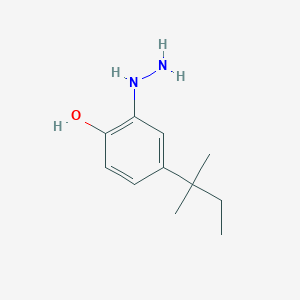
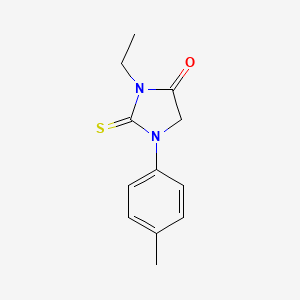
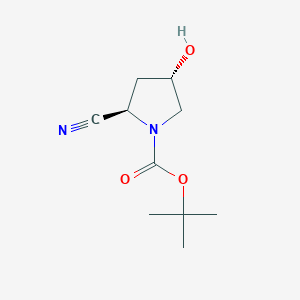
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
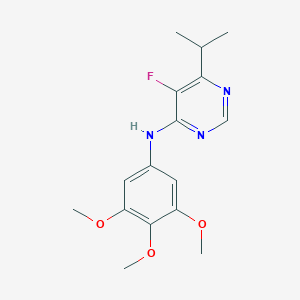

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
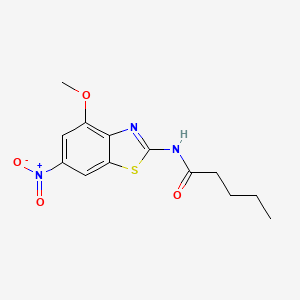
![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)